Technical Synthesis Guide: 1-Ethylazepan-2-one
Technical Synthesis Guide: 1-Ethylazepan-2-one
This technical guide details the synthesis of 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam), a seven-membered cyclic amide used as a specialized solvent and a structural analog to the permeation enhancer Laurocapram (Azone).[1]
The following protocols prioritize high-purity laboratory synthesis suitable for pharmaceutical research and physicochemical characterization.
Molecule Profile & Retrosynthetic Analysis
Target Molecule: 1-Ethylazepan-2-one
IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one
Core Structure: Seven-membered lactam ring with an
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Boiling Point: 95–113 °C @ 3–4 Torr (Vacuum Distillation required)
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Density:
0.98 g/cm³[1] -
Solubility: Miscible with organic solvents; limited water solubility compared to the unsubstituted lactam.[1]
Retrosynthetic Strategy
The most efficient disconnection is at the C–N bond exocyclic to the ring.[1] This implies a nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after deprotonation) attacks an electrophilic ethyl source.[1]
Disconnection:
Reaction Pathway Visualization
The following diagram outlines the core mechanistic pathway and the strategic choices for reagents.
Figure 1: Mechanistic pathway for the N-ethylation of ε-caprolactam.[1]
Core Synthesis Protocol: N-Alkylation via Sodium Hydride[1]
This method is the "Gold Standard" for research-scale synthesis (1–50g) due to its high conversion rate and the elimination of competitive hydrolysis side reactions common in aqueous basic conditions.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 1.0 | Substrate | Hygroscopic; dry under vacuum before use.[1] | |
| Sodium Hydride (NaH) | 1.1–1.2 | Base | 60% dispersion in mineral oil.[1] Wash with hexanes if oil-free is required.[1] |
| Ethyl Bromide (EtBr) | 1.2–1.5 | Electrophile | Volatile (bp 38°C); chill before handling.[1] |
| THF or DMF | Solvent | Medium | Anhydrous required.[1] THF allows easier workup; DMF speeds up reaction.[1] |
Experimental Procedure
Step 1: Deprotonation
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]
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Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.
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Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas evolution.[1]
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Substrate Addition: Dissolve
-caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath). -
Activation: Allow the mixture to warm to room temperature and stir for 30–60 minutes until H₂ evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt forms.[1]
Step 2: Alkylation
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Cooling: Return the flask to 0°C.
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Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]
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Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60–65°C) for 4–6 hours.
Step 3: Workup & Purification [1]
-
Quench: Cool to room temperature. Carefully add saturated aqueous NH₄Cl to quench unreacted hydride.[1]
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Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with water and extract 3x with Ethyl Acetate or Dichloromethane.[1]
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Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1]
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Distillation: The crude oil requires vacuum distillation for high purity.[1]
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Target Fraction: Collect the fraction boiling at 95–113°C at 3–4 Torr .
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Alternative Industrial Protocol: Phase Transfer Catalysis (PTC)[1]
For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is preferred.[1]
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Base: Potassium Hydroxide (KOH), powdered.[1]
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Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–5 mol%).[1]
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Solvent: Toluene or Benzene.[1]
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Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic phase to deprotonate the lactam.[1]
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Advantage: Avoids H₂ generation; uses cheaper reagents.[1]
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Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Method | Expected Signal | Structural Assignment |
| IR Spectroscopy | 1640–1650 cm⁻¹ | C=O[1] Stretch (Tertiary amide, shifted lower than secondary amide) |
| ¹H NMR (CDCl₃) | N–CH₂–CH₃ (Ethyl group methylene) | |
| ¹H NMR (CDCl₃) | N–CH₂–CH₃ (Ethyl group methyl) | |
| ¹H NMR (CDCl₃) | Ring N–CH₂ (Adjacent to Nitrogen) | |
| ¹H NMR (CDCl₃) | Ring CO–CH₂ (Adjacent to Carbonyl) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 1-Ethylazepan-2-one.[1]
Safety & Handling
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Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] All glassware must be oven-dried.[1]
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Ethyl Bromide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.
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Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to the base is critical to prevent thermal runaway.[1]
References
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N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(ii), 56-63. (Provides physical data and alkylation context).
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N-Methylcaprolactam Synthesis. ECHEMI & PubChem Database. (Analogous synthesis methodology for N-alkyl caprolactams).
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Method for preparing ε-caprolactam. Google Patents US20110257358A1. (Context on caprolactam stability and industrial handling).
